molecular formula C9H12FNO B8009187 2-(2-Amino-4-fluorophenyl)propan-2-ol

2-(2-Amino-4-fluorophenyl)propan-2-ol

Cat. No.: B8009187
M. Wt: 169.20 g/mol
InChI Key: BEHDSAGCMVOCMD-UHFFFAOYSA-N
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Description

2-(2-Amino-4-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-fluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-(2-Nitro-4-fluorophenyl)propan-2-ol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. Another method involves the nucleophilic substitution reaction of 2-(2-Fluoro-4-nitrophenyl)propan-2-ol with ammonia or an amine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through recrystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-4-fluorophenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-4-chlorophenyl)propan-2-ol
  • 2-(2-Amino-4-bromophenyl)propan-2-ol
  • 2-(2-Amino-4-methylphenyl)propan-2-ol

Uniqueness

2-(2-Amino-4-fluorophenyl)propan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(2-amino-4-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHDSAGCMVOCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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